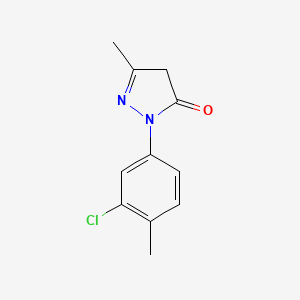
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as CMPD22, is a chemical compound with potential applications in scientific research. It is a pyrazolone derivative that has been shown to have various biological effects, including anti-inflammatory and anti-tumor properties. In
作用机制
The mechanism of action of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, it has been found to inhibit angiogenesis, which is the formation of new blood vessels. This makes it a potential treatment option for diseases such as cancer and age-related macular degeneration. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological effects. This makes it a safer option for in vitro and in vivo studies. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
未来方向
There are several future directions for the study of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other scientific fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its potential side effects.
合成方法
The synthesis of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting pyrazolone derivative is then purified using column chromatography. The yield of this synthesis method is approximately 70%.
科学研究应用
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific fields, including cancer research, inflammation research, and neuroscience. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been studied for its effects on the nervous system, with research suggesting that it may have neuroprotective properties.
属性
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-3-4-9(6-10(7)12)14-11(15)5-8(2)13-14/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTMRPNPEMPQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)

![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)

![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
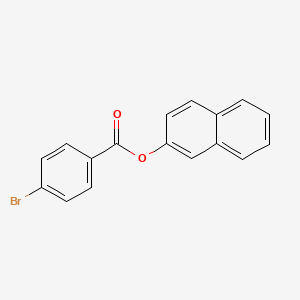

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)
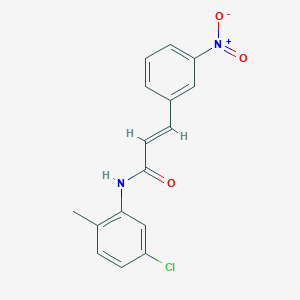
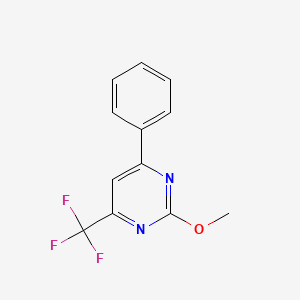
![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
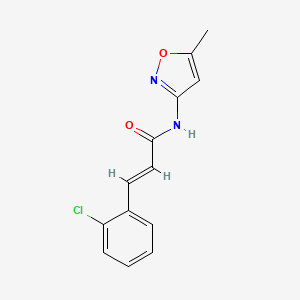
![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)